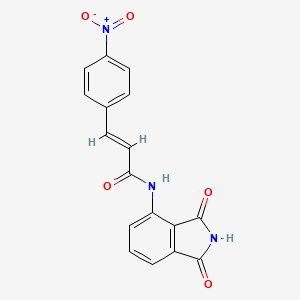

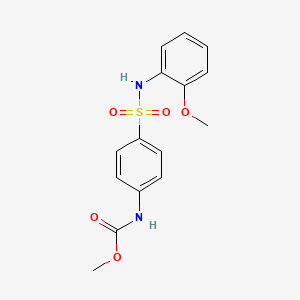

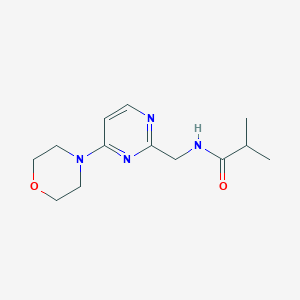

(E)-N-(1,3-dioxoisoindolin-4-yl)-3-(4-nitrophenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

In a study, a new series of phthalimide derivatives were synthesized. Phthalic anhydride was reacted with 4-aminobenzoic acid in the presence of triethylamine under reflux condition. Then, the obtained acidic derivative was utilized for preparation of final compounds via an amidation reaction through a carbodiimde coupling reaction .Molecular Structure Analysis

The molecular weight of “(E)-N-(1,3-dioxoisoindolin-4-yl)-3-(4-nitrophenyl)acrylamide” is 337.291.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(E)-N-(1,3-dioxoisoindolin-4-yl)-3-(4-nitrophenyl)acrylamide” include the reaction of phthalic anhydride with 4-aminobenzoic acid in the presence of triethylamine under reflux condition, followed by an amidation reaction through a carbodiimde coupling reaction .Scientific Research Applications

Synthesis and Polymer Applications

Polyamide Synthesis : The compound (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(4-nitrophenyl)acrylamide has been utilized in the synthesis of new classes of optically active polyamides. These polyamides feature pendent groups derived from the compound and exhibit properties such as high solubility in polar organic solvents and high thermal stability. The process involves direct polycondensation reactions with various aromatic diamines (Faghihi et al., 2010). A similar study was conducted by (Isfahani et al., 2010), which also emphasized the synthesis of optically active polyamides using the compound as a crucial component, leading to polymers with valuable properties for industrial applications (Isfahani et al., 2010).

Interaction Studies and Chemical Properties

Stability Constants of Complexes : The compound has been used in studies investigating the stability constants of complexes involving metal ions such as Cr(II) and Sr(II). These studies provide insights into the interaction of the compound with metal ions, which is crucial for understanding its behavior in various chemical environments (Tekade et al., 2018).

properties

IUPAC Name |

(E)-N-(1,3-dioxoisoindol-4-yl)-3-(4-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O5/c21-14(9-6-10-4-7-11(8-5-10)20(24)25)18-13-3-1-2-12-15(13)17(23)19-16(12)22/h1-9H,(H,18,21)(H,19,22,23)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEMDOIIVVGBMX-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(1,3-dioxoisoindolin-4-yl)-3-(4-nitrophenyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B2424252.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one](/img/structure/B2424255.png)

![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2424262.png)

![(3aS,6aS)-rel-3a,4,6,6a-tetrahydro-furo[3,4-d]isoxazole-3-carbaldehyde](/img/structure/B2424264.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2424266.png)

![Methyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2424268.png)